4-Hydroxy-6-dimethoxymethyl-2-(trifluoromethyl)pyrimidine
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Overview
Description
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound that features a pyrimidinone core substituted with dimethoxymethyl and trifluoromethyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
This process can be achieved using various reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone include other trifluoromethyl-substituted pyrimidinones and pyridines. These compounds share the trifluoromethyl group’s influence on their chemical properties but differ in their specific substituents and overall structure.
Properties
Molecular Formula |
C8H9F3N2O3 |
---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9F3N2O3/c1-15-6(16-2)4-3-5(14)13-7(12-4)8(9,10)11/h3,6H,1-2H3,(H,12,13,14) |
InChI Key |
ZRXSNSIVVTXLFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=O)NC(=N1)C(F)(F)F)OC |
Origin of Product |
United States |
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